(3S,4R)-rel-3-(Boc-amino)-4-fluoropiperidine
Description
(3S,4R)-rel-3-(Boc-amino)-4-fluoropiperidine (CAS: 1363382-99-3) is a fluorinated piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group on the amine at position 3 and a fluorine atom at position 2. Its molecular formula is C10H19FN2O2, with a molecular weight of 218.27 g/mol . This compound is used in medicinal chemistry as a building block for drug synthesis, leveraging the Boc group’s role in amine protection during multi-step reactions . It is stored at room temperature and typically supplied at ≥95% purity .
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-fluoropiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKRFWRGEVHCAT-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801133107 | |
| Record name | Carbamic acid, N-[(3R,4S)-4-fluoro-3-piperidinyl]-, 1,1-dimethylethyl ester, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801133107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-99-3 | |
| Record name | Carbamic acid, N-[(3R,4S)-4-fluoro-3-piperidinyl]-, 1,1-dimethylethyl ester, rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3R,4S)-4-fluoro-3-piperidinyl]-, 1,1-dimethylethyl ester, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801133107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl nitrite (TBN) under solvent-free conditions to introduce the Boc group . The fluorination step can be achieved using various fluorinating agents under controlled conditions to ensure the desired stereochemistry is obtained.
Industrial Production Methods
Industrial production of (3S,4R)-rel-3-(Boc-amino)-4-fluoropiperidine may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-rel-3-(Boc-amino)-4-fluoropiperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Fluorinating Agents:
Acids: Used for the removal of the Boc protecting group.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can yield a variety of fluorinated derivatives.
Scientific Research Applications
(3S,4R)-rel-3-(Boc-amino)-4-fluoropiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (3S,4R)-rel-3-(Boc-amino)-4-fluoropiperidine involves its interaction with specific molecular targets. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity for these targets. The Boc protecting group can be removed to reveal the active amine, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogues differ in substituent positions, stereochemistry, and functional groups, leading to variations in physicochemical properties and applications. Below is a detailed analysis:
Positional and Stereoisomers
a. (3S,4R)-Rel-4-(Boc-amino)-3-fluoropiperidine (CAS: 1408076-00-5)
- Molecular Formula : C11H21FN2O2
- Molecular Weight : 232.30 g/mol
- Key Differences: Boc-amino group at position 4 (vs. position 3 in the target compound). Fluorine at position 3 (vs. position 4).
- Implications : Altered steric and electronic effects may influence receptor binding in drug candidates. The reversed substituent positions could affect synthetic accessibility .
b. (3R,4R)-rel-3-(Boc-amino)-4-fluoropiperidine (CAS: 1052713-46-8)
Functional Group Variations
a. 4-(Boc-aminomethyl)-4-fluoropiperidine (CAS: 871022-62-7)
- Molecular Formula : C11H21FN2O2
- Molecular Weight : 232.30 g/mol
- Key Differences: Boc-aminomethyl (-CH2NHBoc) group at position 4 (vs. Boc-amino (-NHBoc) at position 3).
b. (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine (CAS: 200572-33-4)
- Molecular Formula : C18H25FN2O3
- Molecular Weight : 336.41 g/mol
- Key Differences: Hydroxymethyl (-CH2OH) and 4-fluorophenyl substituents (vs. simple fluorine and Boc-amino groups).
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Features |
|---|---|---|---|---|---|
| (3S,4R)-rel-3-(Boc-amino)-4-fluoropiperidine | 1363382-99-3 | C10H19FN2O2 | 218.27 | Boc (3), F (4) | Amine protection, metabolic stability |
| (3S,4R)-Rel-4-(Boc-amino)-3-fluoropiperidine | 1408076-00-5 | C11H21FN2O2 | 232.30 | Boc (4), F (3) | Altered steric effects |
| (3R,4R)-rel-3-(Boc-amino)-4-fluoropiperidine | 1052713-46-8 | C11H21FN2O2 | 232.30 | Boc (3), F (4) | R,R stereochemistry |
| 4-(Boc-aminomethyl)-4-fluoropiperidine | 871022-62-7 | C11H21FN2O2 | 232.30 | Boc-CH2 (4), F (4) | Enhanced flexibility |
| (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine | 200572-33-4 | C18H25FN2O3 | 336.41 | Boc (1), CH2OH (3), 4-fluorophenyl (4) | Lipophilicity for CNS targeting |
Biological Activity
(3S,4R)-rel-3-(Boc-amino)-4-fluoropiperidine is a fluorinated piperidine derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a fluorine atom on the piperidine ring. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- CAS Number : 1363382-99-3
- Molecular Weight : 202.27 g/mol
The unique combination of the Boc protecting group and the fluorine atom enhances the compound's stability and reactivity, making it a valuable building block in pharmaceutical synthesis.
The biological activity of this compound is influenced by its interaction with various molecular targets. The fluorine atom can enhance binding affinity and selectivity for biological receptors, which is crucial in drug design. The Boc group can be removed under acidic conditions to yield the free amine, allowing for further interactions with biological systems.
Medicinal Chemistry
Research indicates that this compound plays a significant role in drug development, particularly for compounds targeting the central nervous system (CNS). Its structural properties allow it to be a precursor for synthesizing pharmaceuticals with potential therapeutic effects against neurological disorders and antimicrobial activities .
Anticancer Activity
Recent studies have explored the anticancer potential of piperidine derivatives, including this compound. Research suggests that compounds with similar structures exhibit cytotoxic effects and may induce apoptosis in cancer cell lines. For instance, modifications in piperidine structures have shown improved interaction with proteins involved in cancer progression .
Comparative Analysis with Similar Compounds
| Compound Name | Characteristics | Biological Activity |
|---|---|---|
| (3S,4R)-4-Amino-3-fluoropiperidine | Lacks Boc group | Higher reactivity but less stability |
| (3S,4R)-4-(Cbz-amino)-3-fluoropiperidine | Contains Cbz protecting group | Similar applications but different reactivity |
| (3S,4R)-rel-4-(Boc-amino)-3-fluoropiperidine | Similar structure | Investigated for CNS effects |
The presence of the Boc protecting group in this compound differentiates it from its analogs by enhancing stability while maintaining potential biological activity.
Research Findings and Case Studies
- Fluorinated Pharmaceuticals :
- Enzyme Interaction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
